5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
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Overview
Description
5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is a pyrimidine derivative . It is also known as 2-Chloro-5- (1-methyl-piperidin-4-ylmethoxy)-pyrimidine . The compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16ClN3O/c1-15-4-2-9 (3-5-15)8-16-10-6-13-11 (12)14-7-10/h6-7,9H,2-5,8H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anaplastic Lymphoma Kinase (ALK) Inhibitor
This compound has been used in the synthesis of a potent and selective anaplastic lymphoma kinase (ALK) inhibitor . ALK is a receptor tyrosine kinase that has been implicated in several types of cancers, including non-small cell lung cancer, anaplastic large cell lymphoma, and others .
Cancer Research
The compound has been used in the development of drugs for cancer treatment. For example, it has been used in the synthesis of LDK378, a drug that has shown substantial antitumor activity in ALK-positive cancer patients .
Structure-Activity Relationship (SAR) Studies
The compound has been used in structure-activity relationship (SAR) studies. These studies are important in drug discovery as they help in understanding the relationship between the chemical structure of a compound and its biological activity .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies. These studies are crucial in drug development as they help in understanding how a drug is absorbed, distributed, metabolized, and excreted in the body .
Custom Synthesis
The compound is used in custom synthesis for research purposes. It can be used to synthesize a variety of other compounds for various research applications .
Salt-Inducible Kinases (SIK) Inhibitor
This compound has been used in the synthesis of YKL-05-099, a potent and selective salt-inducible kinases inhibitor. SIKs are a family of serine/threonine kinases that have been implicated in the regulation of various cellular processes, including inflammation and metabolism .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways . This inhibits the growth of ALK-dependent cancer cells .
Biochemical Pathways
The inhibition of ALK by this compound affects several downstream pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can halt tumor growth and induce apoptosis .
properties
IUPAC Name |
5-chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-11-13-6-10(12)7-14-11/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZSIKIRMYTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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